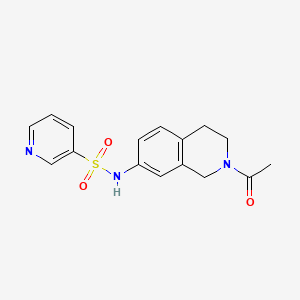

![molecular formula C17H21N5O3 B6582321 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide CAS No. 1208434-30-3](/img/structure/B6582321.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide” is a complex organic compound. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles, for instance, have a five-membered ring structure with two adjacent nitrogen atoms .

Wirkmechanismus

Target of Action

The primary targets of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide are currently unknown. The compound contains a 3,5-dimethylpyrazole moiety , which is a common structural element in many biologically active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds with a pyrazole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions would depend on the specific target proteins or enzymes.

Biochemical Pathways

Pyrazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities exhibited by pyrazole derivatives , the effects could range from modulation of enzyme activity to alteration of signal transduction pathways.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DMPAEA in laboratory experiments include its low cost, its ease of use, and its ability to catalyze a wide range of reactions. Additionally, DMPAEA is a relatively safe reagent, as it does not produce any toxic by-products. However, DMPAEA is not suitable for use in all experiments, as it is not very effective in catalyzing reactions involving proteins or peptides with high molecular weights.

Zukünftige Richtungen

Given its wide range of applications, there are many potential future directions for the use of DMPAEA. These include its use as a reagent for the synthesis of peptide-based drugs, its use in the study of the structure and function of proteins, and its use as a stabilizing agent for DNA-binding proteins. Additionally, there is potential for DMPAEA to be used in the synthesis of polypeptides and other organic molecules. Finally, further research is needed to better understand the biochemical and physiological effects of DMPAEA, as well as its mechanism of action.

Synthesemethoden

DMPAEA is most commonly synthesized through the reaction of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamidemethyl-4-aminobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of anhydrous zinc chloride. This reaction results in the formation of the desired product, DMPAEA, and the by-product, zinc chloride. The reaction is typically carried out in aqueous solution, with the pH of the reaction mixture adjusted to a range of 7.0-8.0. The reaction can be catalyzed with a variety of other compounds, such as acetic acid, ethyl acetate, or dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

DMPAEA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a reagent in the synthesis of peptides, proteins, and other organic molecules. It is also used in the synthesis of peptide-based drugs and in the study of the structure and function of proteins. In addition, DMPAEA has been used as a stabilizing agent for DNA-binding proteins, as a reactant in the synthesis of peptide-based inhibitors, and as a reagent for the preparation of polypeptides.

Eigenschaften

IUPAC Name |

N'-(4-acetamidophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXUDCVTLKNDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

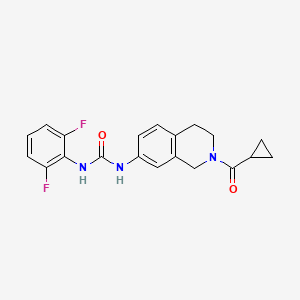

![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)

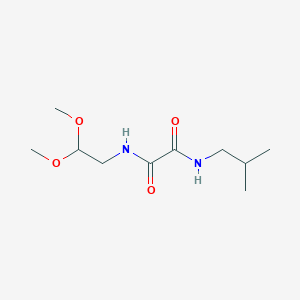

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)

![N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582315.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)

![1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6582338.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B6582353.png)

![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)

![3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B6582369.png)